Butyl[1-(pyridin-2-YL)ethyl]amine
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Overview
Description
Butyl[1-(pyridin-2-yl)ethyl]amine is an organic compound that features a butyl group attached to a 1-(pyridin-2-yl)ethylamine moiety. This compound is of interest due to its unique structure, which combines the properties of both aliphatic and aromatic amines. The presence of the pyridine ring imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(pyridin-2-yl)ethyl]amine can be achieved through several methods. One common approach involves the alkylation of 1-(pyridin-2-yl)ethylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(pyridin-2-yl)ethylamine and butyl halide (e.g., butyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The butyl halide is added dropwise to a solution of 1-(pyridin-2-yl)ethylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous ether or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Coupling: Palladium catalysts, boronic acids; reactions are performed in the presence of a base like potassium carbonate in a solvent such as ethanol or toluene.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Substituted amines or amides.
Coupling: Biaryl or vinyl derivatives.
Scientific Research Applications
Butyl[1-(pyridin-2-yl)ethyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Butyl[1-(pyridin-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, influencing their function. The butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethylamine: Lacks the butyl group, resulting in different chemical and biological properties.
Butylamine: Lacks the pyridine ring, leading to reduced reactivity and specificity.
N-(Pyridin-2-yl)butylamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
Butyl[1-(pyridin-2-yl)ethyl]amine is unique due to the combination of the butyl group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Biological Activity
Butyl[1-(pyridin-2-YL)ethyl]amine is an organic compound characterized by its unique structure, combining a butyl group with a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H18N2. Its structural features include:
- Butyl Group : An aliphatic chain that enhances hydrophobic interactions.
- Pyridine Ring : An aromatic heterocycle that can participate in various chemical interactions.
These structural characteristics contribute to the compound's diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies show that it can inhibit the growth of various microbial strains, suggesting its potential as a therapeutic agent against infections.
- Mechanism of Action : The antimicrobial activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. For instance, the compound may disrupt cell membrane integrity or inhibit essential metabolic pathways in microorganisms .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. Its derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : In a study evaluating a series of pyridine-containing compounds, it was found that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
- Membrane Disruption : The hydrophobic nature of the butyl group may facilitate interactions with lipid membranes, leading to cell lysis in pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine | Pyridine ring at the 4-position | Moderate antimicrobial activity |
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Different functional group | Limited antibacterial properties |
Butyl[1-(thiophen-2-YL)ethyl]amine | Thiophene instead of pyridine | Antimicrobial and anticancer effects |
This table illustrates how variations in structure can influence biological activity, highlighting the significance of the pyridine ring's position and substituents.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-8-12-10(2)11-7-5-6-9-13-11/h5-7,9-10,12H,3-4,8H2,1-2H3 |
InChI Key |
ISKHHODHPYHARK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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